5-(2-bromoethyl)-3-methyl-1,2-oxazole

Catalog No.
S6445381
CAS No.
1824189-52-7
M.F
C6H8BrNO
M. Wt
190.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-bromoethyl)-3-methyl-1,2-oxazole

CAS Number

1824189-52-7

Product Name

5-(2-bromoethyl)-3-methyl-1,2-oxazole

IUPAC Name

5-(2-bromoethyl)-3-methyl-1,2-oxazole

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

InChI

InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3

InChI Key

AIXPCBDDXYUIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCBr

5-(2-bromoethyl)-3-methyl-1,2-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features a bromoethyl substituent at the 5-position and a methyl group at the 3-position of the oxazole ring. This structural configuration contributes to its unique chemical properties and potential biological activities.

The reactivity of 5-(2-bromoethyl)-3-methyl-1,2-oxazole can be attributed to the presence of both the bromine atom and the oxazole ring. The bromine atom can participate in nucleophilic substitution reactions, making it a suitable precursor for various transformations. Additionally, the oxazole moiety can undergo electrophilic aromatic substitution, particularly at the C-2 and C-5 positions, allowing for further functionalization.

Common reactions involving oxazoles include:

  • Nucleophilic substitution: The bromine can be replaced by various nucleophiles, such as amines or thiols.
  • Electrophilic aromatic substitution: The methyl group can direct electrophiles to ortho or para positions relative to itself.
  • Cycloaddition reactions: The double bond in the oxazole can participate in cycloaddition with appropriate reagents.

Compounds containing oxazole rings have been studied for their diverse biological activities. Specifically, 5-(2-bromoethyl)-3-methyl-1,2-oxazole has shown potential as an antimicrobial agent. Oxazoles are known to exhibit activity against various pathogens, including bacteria and fungi. Furthermore, derivatives of oxazoles have been investigated for their roles as inhibitors in cancer therapy and as anti-inflammatory agents.

The synthesis of 5-(2-bromoethyl)-3-methyl-1,2-oxazole can be achieved through several methods:

  • Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with TosMIC (a reagent containing isocyanide) under basic conditions to form the oxazole ring. The bromoethyl group can be introduced in a subsequent step via nucleophilic substitution on a suitable precursor .
  • Bromination of 3-methyl-1,2-oxazole: Starting from 3-methyl-1,2-oxazole, bromination at the C-5 position followed by alkylation with bromoethane can yield the desired compound.
  • Direct functionalization: Using palladium-catalyzed cross-coupling reactions can facilitate the introduction of the bromoethyl group directly onto the oxazole framework .

5-(2-bromoethyl)-3-methyl-1,2-oxazole has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Chemical Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Material Science: Compounds with oxazole rings are being explored for their properties in polymers and other materials.

Interaction studies of 5-(2-bromoethyl)-3-methyl-1,2-oxazole with biological macromolecules such as proteins and nucleic acids are critical for understanding its mechanism of action. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 5-(2-bromoethyl)-3-methyl-1,2-oxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1,2-oxazoleContains only methyl at C-3Simpler structure; less reactive than bromo derivative
5-Bromo-1,3-thiazoleSimilar five-membered ring with sulfur instead of oxygenDifferent heteroatom; varied biological activity
4-Methyl-2-bromopyridineContains a bromine substituent on a pyridine ringDifferent aromatic system; potential for different interactions
5-MethylisoxazoleSimilar five-membered ring but with oxygen at C-4Isomeric structure leading to different reactivity patterns

These compounds highlight the uniqueness of 5-(2-bromoethyl)-3-methyl-1,2-oxazole due to its specific combination of substituents and heteroatoms, which influence its chemical behavior and biological activities.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

188.97893 g/mol

Monoisotopic Mass

188.97893 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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